4-Amino-2-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol . . This compound is characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 2-position on the nicotinaldehyde ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(trifluoromethyl)nicotinaldehyde typically involves multiple steps. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce a carbonyl group. The resulting compound is then hydrolyzed to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This acid is then reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to yield 4-amino-2-trifluoromethyl benzonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on using readily available raw materials, minimizing the use of hazardous reagents, and maximizing yield and purity. For example, the use of glacial acetic acid, concentrated sulfuric acid, and dibromohydantoin in the bromination step, followed by the use of quinoline and cuprous cyanide in the cyano group replacement step, can achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products
Oxidation: 4-Amino-2-(trifluoromethyl)nicotinic acid.
Reduction: 4-Amino-2-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-Amino-5-(trifluoromethyl)nicotinaldehyde: Similar structure but with the amino and trifluoromethyl groups at different positions.
Uniqueness
4-Amino-2-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the nicotinaldehyde ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-4(3-13)5(11)1-2-12-6/h1-3H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITBVHUQPCWVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.